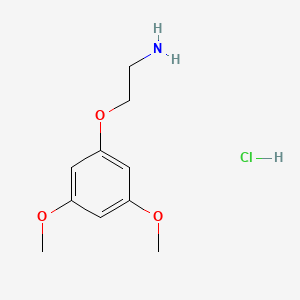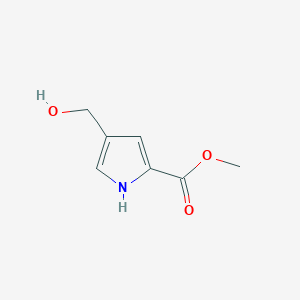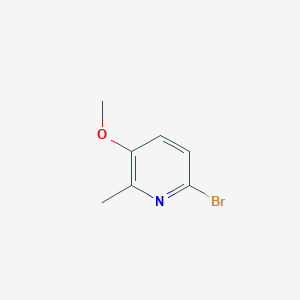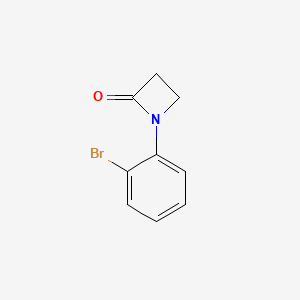
2-Bromo-5-(trifluoromethyl)isonicotinic acid
Vue d'ensemble
Description
“2-Bromo-5-(trifluoromethyl)isonicotinic acid” is a chemical compound with the CAS Number: 823222-03-3 . It has a molecular weight of 270.01 . It appears as a white to off-white solid .
Synthesis Analysis
Trifluoromethylpyridines (TFMP) and its derivatives, which include “2-Bromo-5-(trifluoromethyl)isonicotinic acid”, are synthesized for use in the agrochemical and pharmaceutical industries . The synthesis of these compounds involves the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Molecular Structure Analysis
The molecular formula of “2-Bromo-5-(trifluoromethyl)isonicotinic acid” is C7H3BrF3NO2 . The InChI Code is 1S/C7H3BrF3NO2/c8-5-1-3(6(13)14)4(2-12-5)7(9,10)11/h1-2H,(H,13,14) .
Physical And Chemical Properties Analysis
“2-Bromo-5-(trifluoromethyl)isonicotinic acid” is a white to off-white solid . It has a molecular weight of 270.01 .
Applications De Recherche Scientifique
Electrocatalytic Synthesis and Reactions : Research has been conducted on the electrocatalytic synthesis of compounds related to 2-Bromo-5-(trifluoromethyl)isonicotinic acid. For instance, the electrochemical reduction of 2-amino-5-bromopyridine, a related compound, has been studied for the production of 6-aminonicotinic acid. This involves reactions at silver cathodes under mild conditions, demonstrating potential applications in electrochemical manufacturing processes (Gennaro et al., 2004).
Ionic Liquid Applications : Another study focuses on the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 in ionic liquids, leading to the production of 6-aminonicotinic acid. This highlights the use of ionic liquids as solvents in chemical synthesis, which could be relevant to the applications of related compounds like 2-Bromo-5-(trifluoromethyl)isonicotinic acid (Feng et al., 2010).
Synthesis and Characterization Techniques : Studies have also been conducted on the synthesis and characterization of related compounds. For example, the preparation of carboxylic acid from 3,3,3-Trifluoropropenylmagnesium Bromide showcases methods that could be applicable to the synthesis and study of 2-Bromo-5-(trifluoromethyl)isonicotinic acid (Gu Yujie Zeng et al., 2011).
Molecular Topology and Coordination Chemistry : Research into the molecular topology using pyridylcarboxylates as spacers, including the use of isonicotinic acid, suggests potential applications in coordination chemistry and molecular assembly (Teo et al., 2004).
Optical and Spectroscopic Properties : The spectroscopic and optical properties of 5-Bromo-2-(trifluoromethyl)pyridine have been studied, including its interactions with DNA and antimicrobial activities. This type of research could be applicable to understanding the properties and potential uses of 2-Bromo-5-(trifluoromethyl)isonicotinic acid (Vural & Kara, 2017).
Safety And Hazards
Orientations Futures
The future directions of “2-Bromo-5-(trifluoromethyl)isonicotinic acid” and related compounds involve their potential use in the treatment of various diseases. For instance, isonicotinates have shown high anti-inflammatory activity and are considered promising for the treatment of various aberrations . Further development and fine-tuning of these isonicotinates-based scaffolds for the treatment of various diseases is still a wide-open field of research .
Propriétés
IUPAC Name |
2-bromo-5-(trifluoromethyl)pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF3NO2/c8-5-1-3(6(13)14)4(2-12-5)7(9,10)11/h1-2H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHSHCWILIXJEGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Br)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70838539 | |
| Record name | 2-Bromo-5-(trifluoromethyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70838539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-(trifluoromethyl)isonicotinic acid | |
CAS RN |
823222-03-3 | |
| Record name | 2-Bromo-5-(trifluoromethyl)-4-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=823222-03-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-5-(trifluoromethyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70838539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



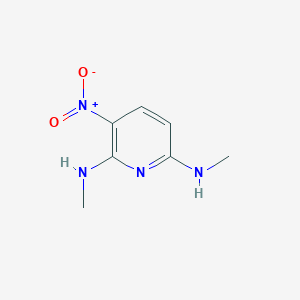

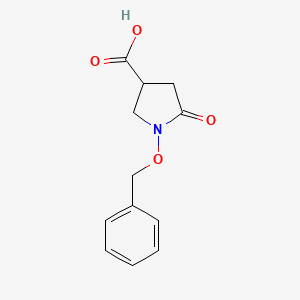
![Benzamide, N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-4-iodo-](/img/structure/B1375880.png)
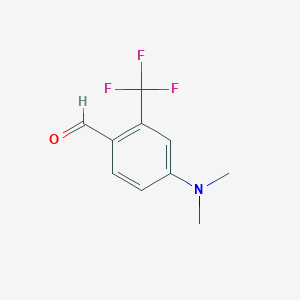
![Methyl 2-[(3-chloropropyl)sulfanyl]acetate](/img/structure/B1375882.png)
